2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride 2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20420553
InChI: InChI=1S/C9H10ClFN2.2ClH/c10-9-7(4-6(11)5-13-9)8-2-1-3-12-8;;/h4-5,8,12H,1-3H2;2*1H
SMILES:
Molecular Formula: C9H12Cl3FN2
Molecular Weight: 273.6 g/mol

2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride

CAS No.:

Cat. No.: VC20420553

Molecular Formula: C9H12Cl3FN2

Molecular Weight: 273.6 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride -

Specification

Molecular Formula C9H12Cl3FN2
Molecular Weight 273.6 g/mol
IUPAC Name 2-chloro-5-fluoro-3-pyrrolidin-2-ylpyridine;dihydrochloride
Standard InChI InChI=1S/C9H10ClFN2.2ClH/c10-9-7(4-6(11)5-13-9)8-2-1-3-12-8;;/h4-5,8,12H,1-3H2;2*1H
Standard InChI Key DLVSKBBUCHRGQP-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2=C(N=CC(=C2)F)Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular structure combines a pyridine ring with three distinct substituents:

  • Chloro group at position 2

  • Fluoro group at position 5

  • (R)-pyrrolidin-2-yl group at position 3 .

The dihydrochloride salt form (C₉H₁₂Cl₃FN₂; MW: 273.56 g/mol) improves aqueous solubility compared to the free base. X-ray crystallography and NMR analyses confirm the (R)-configuration at the pyrrolidine moiety, a critical feature for receptor binding selectivity .

Table 1: Key Chemical Descriptors

PropertyValue
CAS Registry Number1260847-45-7
Molecular FormulaC₉H₁₂Cl₃FN₂
Molecular Weight273.56 g/mol
IUPAC Name(R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride
SMILESC1CC(NC1)C2=C(N=CC(=C2)F)Cl.Cl.Cl

Synthesis and Industrial Production

Patent-Optimized Synthesis Routes

A landmark patent (EP1626045A1) outlines a scalable method for synthesizing 3-substituted 2-chloro-5-fluoropyridines . The process involves:

  • Selective Reduction: Treating 3-substituted 2,6-dichloro-5-fluoropyridine with hydrogen gas in the presence of palladium catalysts to yield 2-chloro-5-fluoro derivatives.

  • Acidification: Reacting the free base with hydrochloric acid to form the dihydrochloride salt.

This method achieves yields exceeding 60%, addressing historical challenges such as low efficiency (~30%) in methylthio group substitutions and unstable diazonium intermediates .

Process Advantages

  • Operational Simplicity: Eliminates malodorous reagents (e.g., methylthiols) and high-temperature steps.

  • Cost-Effectiveness: Reduces reaction steps from four to two, lowering production costs by ~40% .

Physicochemical Properties

Stability and Solubility

While exact solubility data remain proprietary, the dihydrochloride salt’s polar nature suggests moderate solubility in polar solvents (e.g., water, ethanol). The compound is stable at 4°C under inert atmospheres but degrades upon prolonged exposure to moisture or light .

Spectroscopic Data

  • ¹H NMR (D₂O): δ 8.42 (s, 1H, pyridine-H), 4.21–3.98 (m, 1H, pyrrolidine-H), 3.45–3.12 (m, 4H, pyrrolidine-CH₂) .

  • MS (ESI+): m/z 215.03 [M+H]⁺, confirming the free base molecular ion .

Applications in Drug Discovery

Androgen Receptor Modulation

Derivatives of this compound exhibit potent antagonism against androgen receptors (AR), showing IC₅₀ values <50 nM in prostate cancer models (e.g., LNCaP cells). Structural analogs, such as darolutamide derivatives, demonstrate dual action: AR inhibition and downregulation of splice variants like AR-V7 .

Central Nervous System Targets

The pyrrolidine moiety facilitates blood-brain barrier penetration, making it a candidate for neurology research. Preliminary studies suggest activity at σ-1 and α7 nicotinic receptors, though target validation is ongoing .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Use PPE; avoid ingestion
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye damage)Use safety goggles

Disposal Guidelines

Incinerate at >800°C with scrubbers to neutralize HCl emissions. Avoid aqueous disposal due to aquatic toxicity .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in epigenetic modulation via HDAC or BET inhibition.

  • Prodrug Development: Enhance bioavailability through ester or amide prodrug formulations.

  • Targeted Delivery: Conjugate with nanoparticles for tumor-specific AR antagonism.

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